molecular formula C8H6BrClF2N2 B8154955 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine

5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine

Cat. No.: B8154955
M. Wt: 283.50 g/mol
InChI Key: OZCHKNSMDIDTAI-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with bromine, chlorine, and a difluoro-azetidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine typically involves multi-step organic reactions. One common method starts with the halogenation of a pyridine derivative, followed by the introduction of the azetidine group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide, and catalysts like palladium or copper to facilitate the halogenation and substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium on carbon or copper iodide in the presence of ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoro-azetidine group can enhance the compound’s binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-benzene: Similar structure but with a benzene ring instead of pyridine.

    5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-thiophene: Contains a thiophene ring instead of pyridine.

    5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-furan: Features a furan ring instead of pyridine.

Uniqueness

5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its benzene, thiophene, and furan analogs

Properties

IUPAC Name

5-bromo-3-chloro-2-(3,3-difluoroazetidin-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2N2/c9-5-1-6(10)7(13-2-5)14-3-8(11,12)4-14/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCHKNSMDIDTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)Br)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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